molecular formula C20H18FNO4 B11094031 5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11094031
M. Wt: 355.4 g/mol
InChI Key: OTPWAQAAEHROHU-VLGSPTGOSA-N
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Description

4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(2-HYDROXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a benzoyl group, a fluorophenyl group, and a hydroxypropyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(2-HYDROXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Addition of the Fluorophenyl Group: The fluorophenyl group can be added through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrrole ring.

    Hydroxylation: The hydroxy groups can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(2-HYDROXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(2-HYDROXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the benzoyl and fluorophenyl groups suggests potential interactions with hydrophobic pockets in proteins, while the hydroxy groups could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    4-BENZOYL-5-(2-CHLOROPHENYL)-3-HYDROXY-1-(2-HYDROXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    4-BENZOYL-5-(2-METHOXYPHENYL)-3-HYDROXY-1-(2-HYDROXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Similar structure but with a methoxyphenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(2-HYDROXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE imparts unique electronic properties, potentially enhancing its biological activity and chemical reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C20H18FNO4

Molecular Weight

355.4 g/mol

IUPAC Name

(4Z)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C20H18FNO4/c1-12(23)11-22-17(14-9-5-6-10-15(14)21)16(19(25)20(22)26)18(24)13-7-3-2-4-8-13/h2-10,12,17,23-24H,11H2,1H3/b18-16-

InChI Key

OTPWAQAAEHROHU-VLGSPTGOSA-N

Isomeric SMILES

CC(CN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC=CC=C3F)O

Canonical SMILES

CC(CN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=C3F)O

Origin of Product

United States

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